Cas no 2104267-35-6 (2-1-(3-methyl-1-benzofuran-2-yl)cyclopropylethan-1-amine)

2-1-(3-Methyl-1-benzofuran-2-yl)cyclopropylethan-1-amine is a structurally unique compound featuring a benzofuran moiety fused with a cyclopropylamine group. This configuration imparts significant potential in pharmaceutical and agrochemical applications due to its rigid, three-dimensional framework, which can enhance binding affinity and selectivity in target interactions. The presence of the 3-methylbenzofuran scaffold contributes to improved metabolic stability and lipophilicity, making it a promising intermediate for drug discovery. Its amine functionality allows for further derivatization, enabling the synthesis of diverse bioactive molecules. The compound’s well-defined stereochemistry and synthetic accessibility further underscore its utility in medicinal chemistry and material science research.
2-1-(3-methyl-1-benzofuran-2-yl)cyclopropylethan-1-amine structure
2104267-35-6 structure
Product Name:2-1-(3-methyl-1-benzofuran-2-yl)cyclopropylethan-1-amine
CAS No:2104267-35-6
MF:C14H17NO
MW:215.290883779526
CID:6120655
PubChem ID:165692020
Update Time:2025-10-29

2-1-(3-methyl-1-benzofuran-2-yl)cyclopropylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(3-methyl-1-benzofuran-2-yl)cyclopropylethan-1-amine
    • 2-[1-(3-methyl-1-benzofuran-2-yl)cyclopropyl]ethan-1-amine
    • 2104267-35-6
    • EN300-1794550
    • Inchi: 1S/C14H17NO/c1-10-11-4-2-3-5-12(11)16-13(10)14(6-7-14)8-9-15/h2-5H,6-9,15H2,1H3
    • InChI Key: BAUZZLAQNQMAEO-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C(C)=C1C1(CCN)CC1

Computed Properties

  • Exact Mass: 215.131014166g/mol
  • Monoisotopic Mass: 215.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 39.2Ų

2-1-(3-methyl-1-benzofuran-2-yl)cyclopropylethan-1-amine Pricemore >>

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Additional information on 2-1-(3-methyl-1-benzofuran-2-yl)cyclopropylethan-1-amine

Comprehensive Overview of 2-(1-(3-Methyl-1-benzofuran-2-yl)cyclopropyl)ethan-1-amine (CAS No. 2104267-35-6)

The compound 2-(1-(3-Methyl-1-benzofuran-2-yl)cyclopropyl)ethan-1-amine (CAS No. 2104267-35-6) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its distinctive benzofuran core combined with a cyclopropyl moiety and an amine functional group makes it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a building block for novel therapeutics, given its ability to interact with biological targets such as receptors and enzymes.

In recent years, the demand for heterocyclic compounds like 2-(1-(3-Methyl-1-benzofuran-2-yl)cyclopropyl)ethan-1-amine has surged due to their versatility in drug design. The benzofuran scaffold, in particular, is known for its presence in numerous bioactive molecules, including antioxidants, anti-inflammatory agents, and antimicrobial compounds. This has led to increased searches for "benzofuran derivatives in drug discovery" and "cyclopropylamine applications" across scientific databases and AI-driven research platforms.

The synthesis of CAS No. 2104267-35-6 involves multi-step organic reactions, often starting from commercially available 3-methylbenzofuran precursors. Key steps include cyclopropanation and subsequent functionalization to introduce the amine group. Optimizing these synthetic routes is a hot topic in organic chemistry forums, with researchers sharing insights on yield improvement and green chemistry alternatives. Questions like "how to synthesize 2-(1-(3-methylbenzofuran-2-yl)cyclopropyl)ethylamine" frequently appear in academic discussions.

From a pharmacological perspective, the amine functionality in 2-(1-(3-Methyl-1-benzofuran-2-yl)cyclopropyl)ethan-1-amine allows for potential interactions with central nervous system targets. While not yet extensively studied in clinical settings, analogs of this compound have shown promise in preclinical studies for modulating neurotransmitter systems. This aligns with growing public interest in "neurologically active small molecules" and "non-addictive therapeutic alternatives," which are trending topics in health-related searches.

The physicochemical properties of CAS No. 2104267-35-6, including its logP, solubility, and stability, make it suitable for further derivatization. Computational chemists have explored its 3D structure and electronic properties using molecular modeling techniques, contributing to the broader conversation about "AI in molecular property prediction." These studies help predict its behavior in biological systems and guide the design of more potent analogs.

In material science applications, the benzofuran-cyclopropyl hybrid structure exhibits interesting photophysical properties. Researchers investigating "organic semiconductors" or "fluorescent probes" have expressed interest in similar compounds, as they may serve as building blocks for optoelectronic materials. The compound's rigid structure and potential for conjugation make it a subject of study in this interdisciplinary field.

Quality control and analytical characterization of 2-(1-(3-Methyl-1-benzofuran-2-yl)cyclopropyl)ethan-1-amine typically involve advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for research use, addressing common queries about "analytical methods for benzofuran compounds" in laboratory settings.

As the scientific community continues to explore CAS No. 2104267-35-6, its potential applications expand across multiple disciplines. From serving as a key intermediate in pharmaceutical synthesis to its possible utility in materials science, this compound represents an excellent example of how heterocyclic chemistry bridges diverse research areas. Future studies may uncover additional uses for this versatile molecule, particularly as interest grows in "multi-functional organic compounds" and "sustainable chemical synthesis."

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